molecular formula C22H22F3NO3 B1325579 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone CAS No. 898758-10-6

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone

Cat. No. B1325579
M. Wt: 405.4 g/mol
InChI Key: ZPMHLFTWQZINBP-UHFFFAOYSA-N
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Description

The compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone” is a complex organic molecule. It contains a benzophenone core, which is a common motif in organic chemistry and is often used in the synthesis of various pharmaceuticals and organic materials . The molecule also contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spirocyclic compound . Spirocyclic compounds are often used in medicinal chemistry due to their ability to mimic the bioactive conformation of peptides .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic ring and the benzophenone group. The spirocyclic ring is likely to impart a degree of three-dimensionality to the molecule, which could have implications for its reactivity and interactions with biological targets .

Scientific Research Applications

Structural Studies and Antitubercular Properties

  • Antitubercular Drug Candidate BTZ043 : A structural study of BTZ043, a promising antitubercular drug candidate, which includes the 1,4-Dioxa-8-azaspiro[4.5]decane structure, was conducted. This compound shows promise in the treatment of tuberculosis due to its specific molecular structure and effectiveness (Richter et al., 2022).

Chemical Synthesis and Modification

  • Base-Dependent Acylation : Research on the acylation of similar compounds showed that the process is independent of the base used, indicating versatility in chemical synthesis approaches (Koszytkowska-Stawińska et al., 2004).
  • Synthesis of Polymeric Compounds : A study on the synthesis of a Mannich base derivative involving a similar structural compound for potential use in removing carcinogenic azo dyes and aromatic amines from solutions demonstrates its utility in environmental applications (Akceylan et al., 2009).

Pharmacological Evaluation

  • Dopamine Agonist Activity : Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, closely related to the compound , evaluated their potential as dopamine agonists, indicating applications in neurological research and treatment (Brubaker & Colley, 1986).

Mass Spectrometric Studies

  • Fragmentation Mechanism Analysis : The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, a component of the compound, was studied to understand its fragmentation mechanisms, essential for analytical chemistry and drug development (Solomons, 1982).

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-4-2-1-3-18(19)20(27)17-7-5-16(6-8-17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMHLFTWQZINBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642871
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone

CAS RN

898758-10-6
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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